REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=1.[C:13]([Cu])#[N:14].C(OCC)(=O)C.O>CN(C=O)C>[C:8]([C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([OH:12])[CH:5]=1)[C:13]#[N:14])([CH3:11])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C(C)(C)C)O
|
Name
|
CuCN
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuCN
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was continued at 160° C
|
Type
|
WAIT
|
Details
|
After about 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 19 h
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10 mL of H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (15% EtOAc/hexanes)
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C#N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |